molecular formula C20H20N2O4S B2492502 methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-69-8

methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2492502
CAS No.: 477872-69-8
M. Wt: 384.45
InChI Key: RRTPEWAVGARUOE-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (CAS: 477872-70-1) is a heterocyclic compound featuring a benzothiophene core substituted with a pyrrole ring linked to a diethylamino-oxoacetyl group.

Properties

IUPAC Name

methyl 3-[2-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-21(5-2)19(24)17(23)14-10-8-12-22(14)16-13-9-6-7-11-15(13)27-18(16)20(25)26-3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTPEWAVGARUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (CAS Number: 477872-69-8) is a complex organic compound that integrates multiple pharmacophores, including a benzothiophene moiety and a diethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H20N2O4S
  • Molecular Weight : 384.45 g/mol
  • Purity : >90%

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation, potentially through competitive binding.
  • Receptor Modulation : The diethylamino group could enhance binding affinity to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : The presence of thiophene and pyrrole rings may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. For instance:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated significant antiproliferative effects with IC50 values in the micromolar range .
Cell LineIC50 (μM)Reference
MDA-MB-2315.0
SK-Hep-17.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

A noteworthy case study involved the synthesis and evaluation of similar benzothiophene derivatives, where compounds were tested for their ability to inhibit cancer cell growth and microbial proliferation. The results indicated that modifications in the amino substituents significantly influenced biological activity.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
  • Introduction of the Diethylamino Group : Achieved through reactions with diethylamine.
  • Benzothiophene Integration : Conducted via cyclization reactions involving thiophenes.

Scientific Research Applications

Pharmacological Potential

The compound exhibits promising pharmacological properties, attributed to its unique structural features. The presence of the diethylamino and pyrrole moieties suggests potential activities in:

  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiophene possess significant antitumor activity due to their ability to inhibit specific signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound's structure may also confer antimicrobial effects, making it a candidate for developing new antibiotics. Similar compounds have shown effectiveness against a range of bacterial strains .

Synthetic Applications

Methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Heterocycles : The compound can act as a precursor for synthesizing various heterocyclic compounds through cyclization reactions. For example, reactions involving Knoevenagel condensation have been explored to create novel heterocycles with potential biological activity .
  • Development of Drug Candidates : Its unique functional groups allow for modifications that can lead to the development of new drug candidates targeting specific diseases. The ability to modify the diethylamino group can enhance solubility and bioavailability in pharmaceutical formulations .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that similar benzothiophene derivatives exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be further investigated for its potential .

Case Study 2: Synthesis of Novel Compounds

In another study focusing on synthetic applications, researchers utilized this compound as a starting material for synthesizing a series of novel indole derivatives. The resulting compounds were evaluated for their biological activity, demonstrating the versatility of this compound in generating new chemical entities with potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with three analogs (Table 1), focusing on substituent variations and heterocyclic core modifications.

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Oxoacetyl Group Heterocyclic Core Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Diethylamino Benzothiophene Not explicitly stated 384.45 477872-70-1
Methyl 3-{2-[2-(Morpholin-4-Yl)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}thiophene-2-carboxylate Morpholin-4-yl Thiophene C18H18N2O5S ~374.4* Not provided
Methyl 3-{2-[2-(4-Chloroanilino)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}-1-Benzothiophene-2-carboxylate 4-Chloroanilino Benzothiophene C22H15ClN2O4S 438.9 477872-75-6

*Estimated based on structural similarity.

Key Differences and Implications

Morpholin-4-Yl (): The morpholine ring introduces polarity and hydrogen-bonding capability due to its oxygen atom, which may increase solubility in polar solvents . 4-Chloroanilino (): The chloro-substituted aromatic amine adds electron-withdrawing effects, possibly stabilizing the molecule via resonance and increasing melting points (e.g., 227–230°C observed in structurally related compounds ).

Heterocyclic Core Modifications: Benzothiophene vs.

Synthetic Considerations: Analogs like the 4-chloroanilino derivative are synthesized via coupling reactions (e.g., Suzuki-Miyaura with boronic acids and palladium catalysts ). The diethylamino analog may follow similar routes, with triethylamine and dioxane as common solvents .

Physical and Chemical Properties
  • Molecular Weight Trends: The 4-chloroanilino analog (438.9 g/mol) is heavier than the target compound (384.45 g/mol), reflecting the addition of chlorine and an aromatic ring .
  • Polarity: The morpholine analog’s oxygen atom increases polarity, while the diethylamino group balances lipophilicity and basicity .
  • Thermal Stability: Chloro-substituted analogs (e.g., 4-chloroanilino) may exhibit higher melting points due to stronger intermolecular interactions .

Research Tools and Structural Analysis

  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving molecular conformations, particularly for benzothiophene derivatives where planarity influences packing efficiency .

Q & A

Q. Impurity profiling :

  • LC-MS/MS to identify byproducts (e.g., de-esterified analogs or oxidized pyrrole derivatives).
  • NMR-guided isolation for structural elucidation of impurities >0.1%.

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen against target proteins (e.g., PDB: 1M17 for kinases) to predict binding modes.
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks.

Example application :
Modify the diethylamino group to a morpholine ring to enhance solubility while maintaining affinity .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:
Challenges :

  • Low yields in amidation steps due to steric hindrance.
  • Exothermic reactions during cyclization.

Q. Mitigation :

  • Optimize stoichiometry (e.g., use 1.2 equivalents of diethylamine).
  • Implement temperature-controlled reactors for cyclization.
  • Switch from batch to flow chemistry for hazardous steps.

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:
Potential causes :

  • Poor pharmacokinetics (e.g., rapid metabolism).
  • Off-target effects in complex biological systems.

Q. Solutions :

  • Conduct metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites.
  • Use isotope labeling (e.g., ¹⁴C) to track compound distribution in animal models .

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